N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide
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Overview
Description
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide, also known as MDP, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of research. It is a small molecule that has shown promising results in preclinical studies as a potential treatment for various diseases.
Mechanism of Action
The mechanism of action of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various disease processes. For example, in cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide in lab experiments is its small size and relative ease of synthesis, which makes it a convenient compound to work with. Another advantage is its versatility, as it has shown potential as a therapeutic agent in various fields of research. However, a limitation of using this compound in lab experiments is its limited availability and high cost, which may restrict its use in certain studies.
Future Directions
There are several future directions for research on N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide. One area of interest is the development of more efficient synthesis methods to increase the availability and reduce the cost of this compound. Another area of interest is the identification of specific disease targets and mechanisms of action for this compound, which could lead to the development of more targeted and effective therapeutic applications. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound as a potential therapeutic agent.
Synthesis Methods
The synthesis of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide involves a multi-step process that includes the reaction of phthalic anhydride with 2-aminopyridine to form 2-(pyridin-2-yl)isoindole-1,3-dione. This intermediate is then reacted with morpholine and formaldehyde to yield this compound.
Scientific Research Applications
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, this compound has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.
properties
CAS RN |
10329-95-0 |
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Molecular Formula |
C18H19N3O5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N3O5/c22-15-6-5-14(18(25)20(15)11-19-7-9-26-10-8-19)21-16(23)12-3-1-2-4-13(12)17(21)24/h1-4,14H,5-11H2 |
InChI Key |
IMFASZSXAQHCHV-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4 |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4 |
Origin of Product |
United States |
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